Methyl 3-(methanesulfonyl)-2-oxopropanoate
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Overview
Description
Methyl 3-(methanesulfonyl)-2-oxopropanoate is an organic compound with a complex structure that includes a methanesulfonyl group and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methanesulfonyl)-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with a suitable ester precursor under controlled conditions. The reaction typically requires a non-nucleophilic base to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methanesulfonyl)-2-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols .
Scientific Research Applications
Methyl 3-(methanesulfonyl)-2-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which methyl 3-(methanesulfonyl)-2-oxopropanoate exerts its effects involves the interaction of its functional groups with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The oxopropanoate moiety may participate in various catalytic processes, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Shares the methanesulfonyl group but lacks the oxopropanoate moiety.
Methyl methanesulfonate: Contains a similar sulfonate group but differs in its overall structure and reactivity
Uniqueness
Its ability to undergo diverse chemical reactions makes it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
106694-07-9 |
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Molecular Formula |
C5H8O5S |
Molecular Weight |
180.18 g/mol |
IUPAC Name |
methyl 3-methylsulfonyl-2-oxopropanoate |
InChI |
InChI=1S/C5H8O5S/c1-10-5(7)4(6)3-11(2,8)9/h3H2,1-2H3 |
InChI Key |
AEISFKYHNFMKSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=O)CS(=O)(=O)C |
Origin of Product |
United States |
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